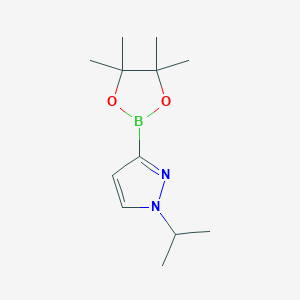
5-溴-2-氯-3-甲氧基吡嗪
描述
5-Bromo-2-chloro-3-methoxypyrazine is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The IUPAC name for this compound is 5-bromo-2-chloro-3-methoxypyrazine .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-methoxypyrazine is 1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methoxy groups on the pyrazine ring.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-methoxypyrazine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 221.3±35.0 °C at 760 mmHg .科学研究应用
药物发现中的拮抗剂识别
N-(5-溴-3-甲氧基吡嗪-2-基)-5-氯噻吩-2-磺酰胺 1 被认为是 CCR4 受体拮抗剂发现中的一种重要化合物。这一发现对于开发用于各种治疗应用的候选药物至关重要 (Kindon 等人,2017)。
在抗病毒活性中的作用
对 2,4-二氨基-6-[2-(膦酰氧甲氧基)乙氧基]嘧啶的研究揭示了 5-取代的 2,4-二氨基嘧啶衍生物的抗逆转录病毒活性。具体而言,5-卤代取代的衍生物显示出明显的抗逆转录病毒活性 (Hocková 等人,2003)。
工业过程与合成
该化合物在 SGLT2 抑制剂的合成中起着至关重要的作用,SGLT2 抑制剂用于糖尿病治疗。一项研究展示了一种用于合成 5-溴-2-氯-4-(甲氧羰基)苯甲酸的有效且可扩展的过程,该酸是此背景下的关键中间体 (Zhang 等人,2022)。
吡啶衍生物和卤素迁移
对 2,4-二羟基吡啶的卤代衍生物中卤素原子迁移的研究表明,通过特定反应形成 5-溴-3-氯-2,4-二羟基吡啶,阐明了此类化合物的结构特性 (Hertog & Schogt, 2010)。
2,3-吡啶前体的开发
3-溴-2-氯-4-甲氧基吡啶已被开发为一种实用的 2,3-吡啶前体,对于与各种化合物的区域选择性反应非常重要。这在合成多种化学实体中具有重要意义 (Walters、Carter 和 Banerjee,1992)。
安全和危害
This compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
生化分析
Biochemical Properties
5-Bromo-2-chloro-3-methoxypyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress reactions . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with key regulatory proteins makes it a valuable tool in studying cellular signaling pathways and biochemical processes.
Cellular Effects
The effects of 5-Bromo-2-chloro-3-methoxypyrazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in immune cells . Additionally, 5-Bromo-2-chloro-3-methoxypyrazine can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloro-3-methoxypyrazine involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 5-Bromo-2-chloro-3-methoxypyrazine has been shown to inhibit the activity of p38α MAPK, thereby modulating the downstream signaling pathways involved in inflammation and stress responses . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloro-3-methoxypyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-chloro-3-methoxypyrazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained modulation of cellular signaling pathways and metabolic processes, which may have implications for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-3-methoxypyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and stress-modulating properties. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
5-Bromo-2-chloro-3-methoxypyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates . These interactions can lead to changes in metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloro-3-methoxypyrazine within cells and tissues are critical factors that determine its biological activity. The compound is transported across cellular membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its physicochemical properties and interactions with cellular components. The distribution of 5-Bromo-2-chloro-3-methoxypyrazine within tissues also influences its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-3-methoxypyrazine plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence cytoplasmic signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-2-chloro-3-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJHKPFEKHKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743414 | |
| Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89283-94-3 | |
| Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)
![5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B1376794.png)



![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)




![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)

